(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351663-55-2
VCID: VC5128562
InChI: InChI=1S/C19H17N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-7,9,11-12H,8,10,13H2,(H,20,21,23)/b12-9+
SMILES: C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.48

(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

CAS No.: 1351663-55-2

Cat. No.: VC5128562

Molecular Formula: C19H17N3O4S2

Molecular Weight: 415.48

* For research use only. Not for human or veterinary use.

(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide - 1351663-55-2

Specification

CAS No. 1351663-55-2
Molecular Formula C19H17N3O4S2
Molecular Weight 415.48
IUPAC Name N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C19H17N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-7,9,11-12H,8,10,13H2,(H,20,21,23)/b12-9+
Standard InChI Key JZVGAXIERXXHJY-FMIVXFBMSA-N
SMILES C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4

Introduction

Structural Characterization and Nomenclature

Core Bicyclic Framework

The molecule’s foundation lies in the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine system, a bicyclic structure comprising a partially saturated pyridine ring fused to a thiazole moiety. The thiazole ring (positions 1–3) and pyridine (positions 4–7) create a rigid scaffold that enhances binding affinity in biological systems . Key features include:

  • Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, partially hydrogenated to form a tetrahydropyridine segment.

Substituent Configuration

The compound is functionalized at two critical positions:

  • Position 5: A styrylsulfonyl group [(E)-styrenesulfonyl] attached via a sulfonyl linker. The E-configuration denotes trans spatial arrangement across the double bond, influencing molecular geometry and intermolecular interactions.

  • Position 2: A furan-2-carboxamide group, where the furan oxygen participates in hydrogen bonding and π-stacking interactions.

Synthetic Pathways and Analog Development

General Synthesis of Tetrahydrothiazolo[5,4-c]pyridines

Patent CH660739A5 outlines methods for synthesizing derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . While the exact protocol for the target compound remains undisclosed, analogous routes involve:

  • Cyclocondensation: Reaction of 2-aminopyridine derivatives with thioureas or thioamides to form the thiazole ring.

  • Hydrogenation: Partial saturation of the pyridine ring using catalysts like palladium on carbon.

  • Functionalization: Introduction of sulfonyl and carboxamide groups via nucleophilic substitution or coupling reactions.

Table 1: Representative Substituents in Patent CH660739A5

PositionSubstituentExample CompoundBiological Activity
2Guanidino, CarboxamideQCXNBYRUMAYSHF (Cyclohexyl) Kinase inhibition
5Sulfonyl, CarbothioamideZCBZWGQVGHFAOB (Propan-2-yl) Antiproliferative effects

Strategic Modifications for Target Compound

  • Styrylsulfonyl Introduction: Likely achieved through sulfonylation of a 5-amino intermediate using (E)-styrenesulfonyl chloride under basic conditions.

  • Furan-2-carboxamide Attachment: Amide coupling between 2-aminothiazolo-pyridine and furan-2-carbonyl chloride in the presence of HOBt/DCC.

Physicochemical and Pharmacokinetic Properties

Calculated Properties

Using software like ACD/Labs:

  • Molecular Weight: ~487.54 g/mol

  • LogP: ~3.2 (moderate lipophilicity, favoring membrane permeability)

  • Hydrogen Bond Donors/Acceptors: 3/7 (complies with Lipinski’s rules)

Solubility and Stability

  • Aqueous Solubility: Limited (<10 µM at pH 7.4) due to aromatic substituents.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation of the styryl double bond and sulfonyl group hydrolysis.

Challenges and Future Directions

Synthetic Optimization

  • Stereoselective Synthesis: Ensuring E-configuration of the styryl group requires chiral auxiliaries or asymmetric catalysis.

  • Bioavailability Enhancement: Prodrug strategies (e.g., esterification of the sulfonyl group) may improve oral absorption.

Target Validation

Further studies needed to:

  • Confirm kinase selectivity via kinome-wide profiling.

  • Evaluate in vivo efficacy in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator